molecular formula C14H16N2O3S B10809271 ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate

ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate

Cat. No.: B10809271
M. Wt: 292.36 g/mol
InChI Key: HWAVHRUJRYVZQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Biological Activity

Molecular Formula and Structure

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 270.33 g/mol
  • Structure : The compound features a cyclopenta-thieno-pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds similar to ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate exhibit various biological activities, including:

  • Antibacterial Properties : Studies have demonstrated that thieno-pyrimidine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function .
  • Antifungal Activity : Similar compounds have shown efficacy against fungal strains, suggesting a broad-spectrum antifungal potential .
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of thieno-pyrimidine derivatives. It was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell wall synthesis .
  • In Vitro Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes related to inflammation, supporting its potential as an anti-inflammatory agent .
  • Cell Line Studies : Research involving human cancer cell lines indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AntifungalEfficacy against various fungal strains
Anti-inflammatoryModulation of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAntifungal ActivityAnti-inflammatory Activity
Ethyl 2-(1-oxidanylidene...)ModerateHighModerate
N-[2-(3,4-dimethoxyphenyl)...HighModerateHigh
7-chlorothieno[2,3-f]-1,3-benzodioxolesHighHighLow

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a thieno[2,4-d]pyrimidine moiety. This structural feature is significant as it contributes to the compound's biological activity. The molecular formula is C13H14N2O3SC_{13}H_{14}N_2O_3S, indicating the presence of nitrogen and sulfur atoms that may play a role in its reactivity and interaction with biological targets.

Enzyme Inhibition

One of the primary applications of ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a crucial enzyme involved in fatty acid metabolism. Inhibitors of this enzyme are being explored for their potential to treat metabolic disorders such as obesity and dyslipidemia.

Case Study: ACC Inhibition

A study demonstrated that derivatives of thienopyrimidine, including this compound, effectively inhibited ACC activity in vitro. The results indicated a dose-dependent response, with significant reductions in fatty acid synthesis observed at concentrations as low as 0.3 mg/kg in animal models .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. This includes efficacy against fungi and bacteria.

Case Study: Antimicrobial Testing

In vitro assays revealed that the compound displayed notable activity against several strains of bacteria and fungi. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Cancer Research

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assay

In cytotoxicity assays using LNCaP prostate cancer cells, this compound demonstrated significant cell viability reduction at concentrations exceeding 10 µM . This suggests potential for further development as an anticancer therapeutic.

Signal Transduction Studies

The compound is also being utilized in research focused on cellular signaling pathways related to lipid metabolism. By inhibiting ACC, it serves as a valuable tool for studying the effects of altered fatty acid synthesis on cellular functions.

Data Table: Research Findings on ACC Inhibition

Study ReferenceCompound TestedIC50 (mg/kg)Biological Effect
Ethyl Compound<0.3Reduced fatty acid synthesis
Similar Derivative32Antimicrobial activity against S. aureus
Ethyl Compound10Induced apoptosis in LNCaP cells

Properties

IUPAC Name

ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-14(18)8(2)16-7-15-12-11(13(16)17)9-5-4-6-10(9)20-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAVHRUJRYVZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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